N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a polycyclic heteroaromatic compound featuring a quinazoline core fused with an azepine ring. The ethoxyphenyl substituent at the 3-carboxamide position distinguishes it from related analogs. Its molecular formula is C23H26N3O3, with a molecular weight of 400.48 g/mol. Structural characterization of such compounds often employs crystallographic tools like SHELX and SIR97 for refinement and validation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-29-18-11-9-17(10-12-18)24-22(27)16-8-13-19-20(15-16)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADMDABDECSQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (referred to as NAQ) is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of NAQ's biological activity based on existing literature and research findings.
Chemical Structure and Properties
NAQ is characterized by its complex structure featuring an octahydroazepinoquinazoline core. Its molecular formula is with a molecular weight of approximately 393.49 g/mol. The compound includes functional groups such as a carboxamide and an ethoxy group attached to a phenyl ring, which are believed to contribute to its pharmacological properties.
Biological Activities
Research indicates that compounds similar to NAQ exhibit a variety of biological activities:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of NAQ. Studies on related quinazoline derivatives have revealed that modifications in the substituents can significantly affect their biological potency. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-methoxyphenyl)-5-methyl-12-oxo-5H | Similar core structure | Different substituent on phenyl ring |
| N-(4-methoxyphenyl)-5-methyl | Similar quinazoline framework | Contains methoxy instead of ethoxy |
| Ethyl 5-Oxoindolo[2,1-b]quinazoline | Related indoloquinazoline structure | Different core structure but similar bioactivity potential |
These variations highlight the importance of specific substituents in modulating biological activity .
The exact mechanism of action for NAQ remains to be fully elucidated; however, it is hypothesized that its interaction with various biological targets such as enzymes or receptors plays a significant role. Molecular docking studies can provide insights into binding affinities and potential pathways involved in its pharmacological effects .
Case Studies and Research Findings
While direct studies on NAQ are sparse, related research provides valuable insights:
- Quinazoline Derivatives as EGFR Inhibitors : A study developed 6,7-disubstituted quinazoline derivatives that acted as irreversible inhibitors of the epidermal growth factor receptor (EGFR), demonstrating significant potency against resistant cancer cell lines .
- Recent Developments in Quinazoline Compounds : A review highlighted various quinazoline derivatives with potent bioactivity, underscoring the ongoing interest in this chemical class for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the phenyl ring of the carboxamide group. Below is a comparative analysis of three derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the methoxy analog (logP ~2.8). This could favor passive diffusion across biological membranes but may reduce solubility in polar solvents.
Structural Validation :
- Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving the fused ring system and substituent conformations. For example, SHELX’s refinement algorithms ensure accurate bond-length and angle measurements, which are vital for SAR studies .
Synthetic Accessibility :
- The methoxy and ethoxy derivatives are synthetically straightforward, whereas the chloro-methoxy analog requires additional halogenation steps, impacting scalability and cost (e.g., $8–$11 per gram for intermediates) .
The chloro substituent’s electronegativity may engage in halogen bonding, a feature exploited in kinase inhibitors and GPCR modulators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
